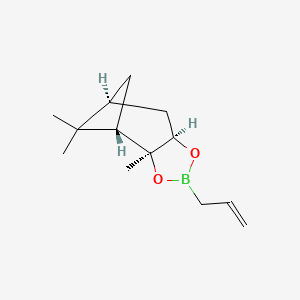

(+)-Allylboronic acid pinanediol ester

Beschreibung

Significance of Allylboration in Organic Chemistry

The allylboration of carbonyl compounds is a powerful and highly utilized carbon-carbon bond-forming reaction in organic synthesis. organicreactions.orgrsc.org This reaction facilitates the preparation of chiral homoallylic alcohols and amines, which are crucial intermediates in the synthesis of a diverse range of natural products and pharmaceuticals. organicreactions.orgrsc.org First documented in 1964, the allylboration reaction gained widespread popularity in the 1980s. organicreactions.org Its significance lies in the ability of allylic boron compounds to add to carbonyl compounds with a high degree of stereoselectivity. organicreactions.org The resulting homoallylic alcohol products contain a versatile alkene functional group that can be further manipulated, adding to the reaction's synthetic utility. organicreactions.orgrsc.org

Overview of Chiral Organoboron Reagents

Chiral organoboron reagents are indispensable tools for asymmetric synthesis. rsc.orgsoci.org These reagents allow for "reagent control" of stereochemistry, where the chirality of the final product is dictated by the chiral auxiliary attached to the boron atom. soci.org Organoboron compounds, particularly boronic acids and their esters, are noted for their versatile reactivity, stability, and generally low toxicity. nih.gov Their application in synthetic chemistry is extensive, encompassing metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, and asymmetric synthesis. nih.govnih.gov The development of catalytic methods to generate chiral organoboron species continues to be a major focus in contemporary research. nih.gov

Historical Context of Pinanediol-Derived Boronic Esters

The use of pinanediol as a chiral auxiliary for boronic esters represents a landmark in the development of asymmetric synthesis. acs.orgepo.org Derived from either (+)- or (-)-α-pinene, these chiral diols allow for highly effective stereochemical control in various reactions. soci.org The discovery that pinanediol boronic esters could achieve chiral control in the homologation reaction (the reaction of a boronic ester with a (dihalomethyl)lithium to insert a CHX group) was a significant breakthrough. acs.orgepo.orggoogle.com This methodology opened the door to the sequential and highly stereocontrolled installation of multiple stereocenters. acs.org The early work with pinanediol boronic esters was instrumental in demonstrating the vast potential of this class of reagents for complex molecule synthesis. acs.org

Eigenschaften

IUPAC Name |

(1S,2S,6R,8S)-2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3/t9-,10-,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEMLWHNKCNXMY-KQXIARHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746249 | |

| Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131433-93-7 | |

| Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131433-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for + Allylboronic Acid Pinanediol Ester

Stereoselective Synthesis from Chiral Pinanediol

The most direct and widely utilized method for the preparation of (+)-allylboronic acid pinanediol ester relies on the use of (+)-pinanediol as a chiral auxiliary. This approach, rooted in the principles of the Matteson homologation, ensures a high degree of stereocontrol. uni-saarland.deresearchgate.net The general strategy involves the reaction of a trialkyl borate (B1201080) with allylmagnesium bromide, followed by esterification with (+)-pinanediol.

A typical synthetic procedure commences with the formation of triallylborane (B1609386) from allylmagnesium bromide and a borate ester, such as trimethyl borate, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting triallylborane is then reacted directly with (+)-pinanediol. The high stability of the pinanediol ester linkage drives the reaction to completion. unimi.itharvard.edu The rigid bicyclic structure of pinanediol effectively shields one face of the boron atom, directing the approach of incoming reagents and thereby controlling the stereochemistry of subsequent reactions involving the allyl group. uni-saarland.deiupac.org

An alternative and often preferred method for achieving high stereoselectivity is the Matteson homologation. uni-saarland.deorganicreactions.org This reaction involves the treatment of a boronic ester with a halomethylithium reagent, such as (dichloromethyl)lithium, which forms a boronate complex. This complex then undergoes a 1,2-migration with displacement of a halide ion. When a chiral diol like pinanediol is used, this migration occurs with a high degree of diastereoselectivity, typically in a 1,2-anti-configuration. uni-saarland.denih.gov For the synthesis of this compound, a precursor such as a dihalomethylboronic ester derived from (+)-pinanediol would be reacted with an appropriate allyl nucleophile. The stereochemical outcome is dictated by the chiral environment provided by the pinanediol auxiliary. uni-saarland.de

Approaches to Enantioenriched Allylboronates

Beyond the direct use of chiral pinanediol, several other strategies have been developed for the synthesis of enantioenriched allylboronates. These methods often employ catalytic amounts of a chiral entity to induce asymmetry.

One prominent approach involves the copper-catalyzed borylation of allylic compounds. For instance, the use of copper(I) catalysts with chiral phosphine (B1218219) ligands can facilitate the enantioselective substitution of allylic carbonates or phosphates with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govworktribe.com This methodology has been shown to produce a variety of α-chiral allylboronates with high enantiomeric purity. organic-chemistry.org Similarly, copper-catalyzed 1,6-boration of electron-deficient dienes provides access to chiral secondary allylboronates with high enantioselectivity. worktribe.com

Another powerful method is the use of chiral diols, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, as catalysts. These diols can activate achiral allylboronates, like allyldiisopropoxyborane, and promote their enantioselective addition to aldehydes and imines. acs.org The mechanism is believed to involve a transesterification reaction between the chiral diol and the achiral allylboronate, generating a more reactive and chiral allylborating agent in situ.

The following table summarizes and compares different approaches to enantioenriched allylboronates:

| Method | Catalyst/Chiral Auxiliary | Substrate | Product Type | Enantioselectivity (ee) | Reference(s) |

| Matteson Homologation | (+)-Pinanediol | Alkyl/Aryl boronic ester | α-Chloroalkylboronic ester | Up to 99% de | uni-saarland.deiupac.org |

| Copper-Catalyzed Borylation | Cu(I)/Chiral Phosphine | Allylic Carbonate | α-Chiral Allylboronate | Up to 99% ee | nih.govorganic-chemistry.org |

| Copper-Catalyzed 1,6-Boration | Cu(I)/Josiphos ligand | Electron-deficient diene | Chiral Secondary Allylboronate | 95-96% ee | worktribe.com |

| Chiral Diol Catalysis | (S)-BINOL derivatives | Allyldiisopropoxyborane | Homoallylic amines | 95:5 - 99.5:0.5 er | acs.org |

| NHC-Cu-Catalyzed Substitution | NHC-Cu/Chiral Sulfonate | Allylic Carbonate | Tertiary Allylboronate | 90:10 - 99:1 er | nih.gov |

Optimization of Synthetic Pathways

The efficiency and stereoselectivity of the synthesis of this compound and related enantioenriched allylboronates are highly dependent on the reaction conditions. Consequently, significant research has been dedicated to the optimization of these synthetic pathways.

In the context of the Matteson homologation, the choice of solvent, temperature, and the presence of additives are crucial. For instance, the reaction is typically conducted at very low temperatures, often -100 °C, to maximize diastereoselectivity. uni-saarland.de The addition of Lewis acids, such as zinc chloride (ZnCl₂), has been shown to promote the 1,2-migration step and improve both the yield and diastereomeric ratio of the product. uni-saarland.deepo.org It is believed that the Lewis acid coordinates to the leaving group, facilitating its departure.

For copper-catalyzed reactions, the nature of the ligand, the copper salt, the base, and the solvent all play a critical role. The development of N-heterocyclic carbene (NHC) copper complexes has provided a robust catalytic system for the synthesis of allylboronates. nih.gov Optimization studies have shown that the steric and electronic properties of the NHC ligand can significantly influence the enantioselectivity of the reaction.

Temperature is another critical parameter that is frequently optimized. In many enantioselective catalytic processes, lowering the reaction temperature leads to an increase in the enantiomeric excess of the product, as it enhances the energy difference between the diastereomeric transition states. harvard.edu

The following table highlights key parameters that have been optimized in various synthetic routes to enantioenriched allylboronates:

| Synthetic Method | Key Parameter | Optimized Condition | Effect | Reference(s) |

| Matteson Homologation | Additive | Zinc Chloride (ZnCl₂) | Increased yield and diastereoselectivity | uni-saarland.deepo.org |

| Matteson Homologation | Temperature | -100 °C | Maximized diastereoselectivity | uni-saarland.de |

| Copper-Catalyzed Substitution | Catalyst | NHC-Copper Complex | High yields and enantioselectivity | nih.gov |

| Brown's Asymmetric Allylboration | Temperature | -78 °C to -100 °C | Increased enantioselectivity | harvard.edu |

| Enantioselective Hydroboration | Solvent | 1,2-difluorobenzene | Improved selectivity | nih.gov |

| Enantioselective Hydroboration | Additive | tert-butanol | Improved yield | nih.gov |

Reactivity and Mechanistic Investigations

Allylboration of Carbonyl Compounds

The addition of the allyl group from a boron reagent to a carbonyl compound, known as allylboration, is a cornerstone transformation in asymmetric synthesis. Allylic boron compounds are highly valued for their ability to form homoallylic alcohols with exceptional control over the stereochemistry. wiley.com The reaction proceeds through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model, which accounts for the high degree of stereoselectivity observed. youtube.com The chiral pinanediol auxiliary on the boron atom in (+)-allylboronic acid pinanediol ester plays a crucial role in directing the facial selectivity of the attack on the carbonyl substrate.

Reaction with Aldehydes: Formation of Homoallylic Alcohols

The reaction of this compound with aldehydes provides a direct and highly enantioselective route to homoallylic alcohols. wiley.comyork.ac.uk The reagent, typically prepared from (+)-α-pinene, transfers its allyl group to the carbonyl carbon of the aldehyde. york.ac.uk This process creates a new stereocenter, and the inherent chirality of the pinanediol ligand effectively controls the absolute stereochemistry of the resulting alcohol.

The enantioselectivity of this transformation is often temperature-dependent, with lower reaction temperatures generally leading to higher enantiomeric excess (ee). york.ac.uk For instance, the allylboration of various aldehydes with the analogous allyldiisopinocampheylborane, derived from (+)-α-pinene, demonstrates excellent enantioselectivity. york.ac.uk

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetaldehyde | (S)-1-Penten-4-ol | 70 | 96 |

| Propionaldehyde | (S)-1-Hexen-4-ol | 72 | 96 |

| Isobutyraldehyde | (S)-5-Methyl-1-hexen-4-ol | 75 | 98 |

| Pivaldehyde | (S)-5,5-Dimethyl-1-hexen-4-ol | 80 | >99 |

| Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 78 | 90 |

Table 1: Enantioselective Allylboration of Aldehydes with Allylborane Derived from (+)-α-Pinene at -78 °C. Data sourced from Brown, H.C. et al. (1984). york.ac.uk

The high levels of asymmetric induction are attributed to the steric hindrance imposed by the pinane (B1207555) framework, which directs the aldehyde to approach the allylboron reagent from the less hindered face. youtube.comyork.ac.uk

Scope and Substrate Generality in Carbonyl Allylation

The allylboration reaction using chiral allylboron reagents, including pinanediol esters, is applicable to a wide range of carbonyl substrates. wiley.com While aldehydes are highly reactive and generally provide excellent yields and stereoselectivities, ketones can also be employed as substrates, leading to the formation of tertiary homoallylic alcohols. york.ac.uk

However, the reaction with ketones is typically slower and may require elevated temperatures. The enantioselectivity achieved with ketones is often lower than that observed with aldehydes. york.ac.uk For example, the reaction of allyldiisopinocampheylborane with acetophenone (B1666503) results in a low enantiomeric excess, whereas the reaction with an α,β-acetylenic ketone like 3-butyn-2-one (B73955) shows significantly better, though still moderate, stereocontrol. york.ac.uk

The scope of the reaction is not limited to simple allyl groups. Substituted allylboronates, such as crotylboronates, can also be used, allowing for the synthesis of more complex homoallylic alcohols with control over the relative stereochemistry of the newly formed stereocenters. The geometry of the crotylboronate (E or Z) dictates the syn or anti relationship in the product. bris.ac.uk

Effects of Electronic and Steric Factors on Reactivity

The reactivity and selectivity of the allylboration are influenced by both electronic and steric factors. Electronically, the Lewis acidity of the boron atom is a key determinant. Boronic esters are generally less reactive than the corresponding boronic acids or dialkylboranes. youtube.com This is why reactions with less reactive carbonyl compounds like ketones often show poor results with pinacol (B44631) boronic esters, while the more Lewis acidic boronic acids react efficiently. youtube.com

Other Carbon-Carbon Bond-Forming Reactions

Beyond its well-established role in carbonyl allylboration, this compound and its achiral analogue, allylboronic acid pinacol ester, are versatile reagents for other carbon-carbon bond-forming transformations.

Cross-Coupling Reactions

Allylboronic acid esters are effective partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govsigmaaldrich.comfrontierspecialtychemicals.com These reactions allow for the formation of a new carbon-carbon bond between the allyl group of the boronate and an aryl or vinyl halide/triflate.

A significant challenge in the cross-coupling of allylboron reagents is controlling the regioselectivity, as the reaction can occur at either the α or γ position of the allyl moiety. However, specific catalyst systems have been developed to achieve high regioselectivity. For instance, the use of a Pd-PEPPSI-IPent catalyst system has been shown to strongly favor the formation of the α-coupled product with high selectivity (>97%) in the reaction of allylboronic acid pinacol ester with various aryl halides. nih.gov

| Aryl Halide | Allylboronic Ester | Product | Yield (%) | α:γ Selectivity |

| 4-Bromotoluene | Allylboronic acid pinacol ester | 1-Allyl-4-methylbenzene | 95 | >97:3 |

| 1-Bromo-4-methoxybenzene | Allylboronic acid pinacol ester | 1-Allyl-4-methoxybenzene | 93 | >97:3 |

| 1-Chloro-4-nitrobenzene | Allylboronic acid pinacol ester | 1-Allyl-4-nitrobenzene | 85 | >97:3 |

| 2-Bromonaphthalene | Allylboronic acid pinacol ester | 2-Allylnaphthalene | 91 | >97:3 |

Table 2: Regioselective α-Cross-Coupling of Allylboronic Acid Pinacol Ester with Aryl Halides. Data sourced from Farmer, J. L. et al. (2012). nih.gov

While most literature examples utilize the achiral pinacol ester, the principles are applicable to the (+)-pinanediol ester, offering a potential route to chiral allylated aromatic compounds, although the influence of the chiral auxiliary on the coupling reaction itself is less documented.

Addition to Imines and Nitriles

The addition of allylboronates to carbon-nitrogen multiple bonds, such as those in imines and nitriles, provides a powerful method for the synthesis of nitrogen-containing compounds.

The allylboration of imines is analogous to the reaction with carbonyls, yielding homoallylic amines. The reaction of allylboronic acids with imines can proceed with high anti-stereoselectivity for both E and Z isomers of the imine. rsc.org Catalytic enantioselective versions have also been developed, for example, using chiral biphenols to catalyze the addition of boronates to acyl imines. nih.gov The use of this compound offers a stoichiometric approach to chiral homoallylic amines.

The reaction with nitriles is another avenue for C-C bond formation, although it often requires transition-metal catalysis. nih.gov Nickel-catalyzed additions of arylboronic acids to alkyl nitriles have been reported for the synthesis of aryl ketones. organic-chemistry.org Direct additions of allylboranes to nitriles can also occur, leading to the formation of allylimines. researchgate.net More recently, metal-free coupling reactions between photochemically generated nitrile imines and boronic acids have been developed, expanding the scope of these transformations. researchgate.net While specific examples with this compound are not prevalent, the general reactivity of boronic esters suggests its potential in such additions, providing pathways to complex nitrogen-containing molecules. nih.govchemistrysteps.com

Mechanistic Models of Stereocontrol

The high degree of stereocontrol observed in reactions of this compound is a cornerstone of its synthetic utility. This control is rationalized through well-established mechanistic models that consider the geometric arrangement of the reactants in the transition state.

The stereochemical outcome of the allylboration of aldehydes with this compound is reliably predicted by the Zimmerman-Traxler model. researchgate.netnih.gov This model posits a chair-like six-membered ring transition state involving the boron atom, the oxygen of the aldehyde, the carbonyl carbon, and the three carbons of the allyl group. nih.gov

For this compound, derived from (+)-α-pinene, the bulky pinane framework effectively shields one face of the allyl double bond. The reaction proceeds through a transition state where the aldehyde's R group occupies a pseudo-equatorial position to minimize steric interactions. nih.gov This arrangement forces the aldehyde to approach from the less hindered face of the allylboronate, leading to the predictable formation of a specific enantiomer of the homoallylic alcohol.

The chair-like transition state is favored over a boat-like conformation due to reduced steric strain. nih.gov The rigidity of the bicyclic pinanediol auxiliary enhances the stability and predictability of this transition state, contributing to the high levels of enantioselectivity typically observed.

While the inherent reactivity of this compound is sufficient for reactions with many aldehydes, Lewis acid catalysis can be employed to enhance reaction rates and, in some cases, modify stereoselectivity, particularly with less reactive ketones. Lewis acids function by coordinating to the carbonyl oxygen of the electrophile, thereby increasing its electrophilicity and lowering the activation energy of the reaction. nih.gov

In the context of allylboration with chiral boronic esters, the addition of a Lewis acid can lead to the formation of a more reactive borinic ester in situ. This can alter the transition state geometry and potentially influence the diastereoselectivity of the reaction. For instance, with α-substituted allylboronic esters, standard conditions often favor the Z-homoallylic alcohol, but the use of certain Lewis acids can completely reverse this selectivity to favor the E-isomer. bris.ac.uk

| Aldehyde | Lewis Acid | Product Ratio (E:Z) | Yield (%) |

| Benzaldehyde | None | 25:75 | 95 |

| Benzaldehyde | Sc(OTf)₃ | 90:10 | 92 |

| Cyclohexanecarboxaldehyde | None | 30:70 | 93 |

| Cyclohexanecarboxaldehyde | Sc(OTf)₃ | 92:8 | 89 |

This table illustrates the influence of a Lewis acid catalyst on the diastereoselectivity of the allylboration of aldehydes with a generic α-substituted allylboronic pinacol ester, demonstrating a principle that can be extended to pinanediol esters. The data is representative of trends observed in the literature.

It is important to note that the Lewis acid must be carefully chosen to avoid undesired side reactions, such as transesterification with the pinanediol auxiliary, which could erode the enantioselectivity.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of reactions involving allylboronates. nyu.edu These studies provide insights into the geometries and energies of transition states that are often difficult to probe experimentally.

For cycloaddition reactions, DFT calculations have been used to model the potential energy surfaces of Diels-Alder reactions involving vinyl- and allenylboronic acid pinacol esters. nyu.edu These studies help to rationalize the observed regio- and stereoselectivity by comparing the activation energies of different reaction pathways (e.g., endo vs. exo, or reaction at different double bonds in a conjugated system). nyu.edu The distortion/interaction-activation strain model is often employed to dissect the energetic contributions to the activation barrier, separating the energy required to distort the reactants into the transition state geometry from the stabilizing interaction energy between them. nyu.edu

In the context of allylboration, computational studies can corroborate the Zimmerman-Traxler model by calculating the relative energies of the chair and boat transition states. Furthermore, these models can quantify the steric and electronic effects of the pinanediol ligand on the stereochemical outcome. By calculating the energy barriers for the formation of different stereoisomers, a theoretical prediction of the product distribution can be obtained and compared with experimental results, leading to a deeper understanding of the factors governing stereocontrol.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This often allows for high activity and selectivity under mild reaction conditions due to the absence of mass transfer limitations.

While the pinanediol auxiliary itself provides a significant degree of stereocontrol, Lewis acid catalysis can be employed to enhance selectivity and reaction rates, particularly in related homologation reactions that generate chiral boronic esters. In a foundational application, the addition of a Lewis acid like zinc chloride was found to be crucial for achieving high diastereoselectivity (often 99% or better) in the reaction of pinanediol alkylboronates with (dichloromethyl)lithium. iupac.orgacs.org This process, which creates a new chiral center, is significantly less selective or fails in the absence of the catalyst. iupac.org The Lewis acid coordinates to the reactants, facilitating the key carbenoid insertion and subsequent rearrangement that defines the stereochemistry of the resulting α-chloroalkylboronic ester.

Further advancements have explored the use of catalytic amounts of chiral ligands in conjunction with Lewis acidic metals. For instance, catalytic homologation of related pinacol boronic esters has been achieved using a chiral ligand with a ytterbium salt, demonstrating the potential for metal-based Lewis acid catalysis to induce enantioselectivity in boronic ester transformations. acs.org These principles highlight the role of Lewis acids in activating boronic esters for the stereocontrolled formation of new C-C bonds.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. In the context of allylboron chemistry, chiral Brønsted acids, particularly BINOL-derived phosphoric acids, are effective catalysts. nih.govdiva-portal.org These organocatalysts can activate carbonyl compounds towards nucleophilic attack by the allylboron reagent.

Research has shown that BINOL-type organocatalysts are highly effective in the asymmetric homologation of olefinic boronic acids to produce α-chiral allylboronic acids. diva-portal.orgyoutube.com These highly reactive chiral allylboronic acids can be trapped and isolated as their more stable (+)-pinanediol esters for purification or subsequent use. youtube.com It is noteworthy that under certain organocatalytic conditions, the allylboronic acid pinanediol ester itself can be unreactive toward ketones, whereas the corresponding free allylboronic acid reacts readily. youtube.com This difference in reactivity underscores the role of the boronic ester as both a chiral auxiliary and a protecting group that can be strategically employed.

The general principle of using chiral phosphoric acids is also seen in the allylboration of aldehydes using the related allylboronic acid pinacol ester, where catalysts based on spirobiindane diol (SPINOL) have been successfully applied. chemicalbook.com

Transition metals, particularly palladium, copper, and nickel, are widely used to catalyze reactions involving organoboron compounds. While many metal-catalyzed reactions focus on the synthesis of allylboronates themselves nih.govorganic-chemistry.org, there are also systems where the metal catalyst activates the pinanediol ester for subsequent allylboration reactions.

One notable example involves a dual catalytic system using copper and lanthanum for the enantioselective allylboration of ketones. A proposed mechanism suggests that a copper catalyst, in conjunction with a chiral ligand like DuPHOS, generates a highly reactive allylcopper species from the allylboronate ester. researchgate.net The lanthanum co-catalyst is believed to facilitate this transmetalation step from boron to copper, enabling the subsequent highly enantioselective addition to the ketone. researchgate.net

Palladium catalysis is also central to the application of allylboronates. nih.gov Palladium-catalyzed methods can be used to prepare functionalized allylboronic acids from allylic alcohols using diboronic acid as the boron source. nih.gov These palladium-catalyzed processes are fundamental for accessing the diverse range of functionalized allylboronates required for complex molecule synthesis.

Heterogeneous Catalysis

Heterogeneous catalysis offers significant practical advantages, most notably the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and cleaner product streams. Developing effective heterogeneous catalysts for asymmetric reactions remains a key challenge in chemistry.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their well-defined structures and tunable active sites make them promising candidates for heterogeneous catalysis.

A series of robust, isostructural phosphonate-based MOFs have been shown to be highly effective heterogeneous catalysts for the asymmetric allylboration of aldehydes using this compound. nih.govresearchgate.net These MOFs incorporate coordinatively unsaturated metal centers (such as Cr³⁺, Mg²⁺, Mn²⁺, Zr⁴⁺) that function as the catalytically active Lewis acid sites. nih.gov

In a representative example, a chromium-based MOF (designated 1-Cr ) was identified as a highly efficient catalyst. nih.gov Using just 2 mol% of the 1-Cr catalyst, the reaction between various aromatic aldehydes and this compound proceeded to give the corresponding homoallylic alcohols in high yields and with good to excellent enantioselectivity. nih.govresearchgate.net The reactions were typically carried out at -10 °C and were complete within 12 hours. nih.gov

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 98 | 83 |

| 4-Methoxybenzaldehyde | 98 | 84 |

| 4-Methylbenzaldehyde | 97 | 85 |

| 4-Chlorobenzaldehyde | 95 | 90 |

| 4-Nitrobenzaldehyde | 98 | 98 |

| 2-Thienylaldehyde | 98 | 88 |

The efficacy of a heterogeneous catalyst is determined by its activity, selectivity, stability, and reusability. The MOF catalysts described above exemplify a successful supported catalyst system for asymmetric allylboration. The metal active sites are supported by the robust phosphonate (B1237965) organic framework, which prevents their leaching into the reaction medium.

These MOF catalysts demonstrate remarkable stability, showing tolerance to boiling water, as well as weak acidic and basic conditions, without losing their crystalline structure or catalytic activity. nih.gov This stability is a significant advantage over many traditional homogeneous catalysts. Furthermore, the 1-Cr MOF catalyst could be recovered by simple filtration and reused for multiple cycles without a significant drop in its performance, a key indicator of its efficacy and practical utility. nih.gov Notably, the corresponding homogeneous metal-ligand systems were unable to catalyze the reaction with comparable enantioselectivity, highlighting the crucial role of the highly ordered, confined environment provided by the MOF channels. nih.gov This work demonstrates a successful engineering of a heterogeneous catalyst that combines the high selectivity of homogeneous systems with the operational simplicity of heterogeneous ones. nih.gov

Recyclability and Stability of Heterogeneous Systems

The economic and environmental viability of asymmetric catalysis is significantly enhanced by the ability to recover and reuse the chiral catalyst. While this compound is a reagent, the focus of recyclability lies on the often more complex and expensive chiral catalysts used in conjunction with it, such as chiral phosphoric acids or metal-ligand complexes. The development of heterogeneous and recyclable catalytic systems for allylboration is a key area of research aligned with the principles of green chemistry. researchgate.netbeilstein-journals.org

Strategies for catalyst recycling typically involve immobilizing the homogeneous catalyst onto an insoluble support, which allows for simple separation from the reaction mixture by filtration. researchgate.net Common supports include inorganic materials like silica (B1680970) gel and organic polymers. For instance, chiral phosphoric acids like TRIP (a BINOL-derivative) have been successfully supported on polymers for use in the asymmetric allylboration of aldehydes. researchgate.net

Another approach involves modifying the catalyst with a lipophilic tag, such as a long alkyl chain. This modification renders the catalyst soluble in non-polar solvents used for the reaction but insoluble in polar solvents. After the reaction, the solvent can be switched, causing the catalyst to precipitate for easy recovery by filtration or centrifugation. This technique has been successfully demonstrated for various organocatalysts, allowing them to be reused for multiple cycles without a significant drop in activity or selectivity. beilstein-journals.orgnih.gov

The stability of these heterogeneous systems is critical. Supported catalysts often exhibit enhanced stability compared to their homogeneous counterparts. researchgate.net In the context of allylboration, catalyst deactivation can occur, but immobilization can mitigate some degradation pathways. For example, a lipophilic cinchona squaramide organocatalyst was reused in five reaction cycles without loss of activity or selectivity, demonstrating the robustness of this recycling strategy. beilstein-journals.org While a catalyst used in an asymmetric allylboration of ketones was recovered at 90% yield, showcasing the potential for high recovery rates even in homogeneous systems. nih.gov

Catalyst Design and Ligand Effects

The success of asymmetric allylboration reactions using this compound is intrinsically linked to the design of the chiral catalyst and the nature of the ligands employed. These components work in concert to create a highly organized and chiral environment around the reactants, dictating the stereochemical outcome of the transformation.

Chiral Auxiliary Influence of Pinanediol Moiety

The pinanediol fragment of this compound is not merely a protecting group for the boronic acid; it is a powerful chiral auxiliary. Derived from α-pinene, its rigid, bicyclic structure provides significant steric bulk, which is crucial for inducing asymmetry. york.ac.uk This steric hindrance effectively blocks one face of the allylboronate, forcing the electrophile (e.g., an aldehyde or imine) to approach from the less hindered face. This controlled approach is fundamental to the high levels of diastereoselectivity observed in these reactions.

The direct attachment of the chiral isocamphyl groups from pinene to the boron atom results in a more effective transfer of chirality and improved enantioselectivity compared to systems where the chiral center is further removed from the reaction site. york.ac.uk Furthermore, the pinanediol ester is known for its exceptional stability, particularly against hydrolysis, which allows for easier handling and purification compared to more labile acyclic boronic esters. nih.gov This stability is a significant practical advantage in multi-step syntheses.

Development of Novel Chiral Ligands for Allylboration

While the pinanediol auxiliary provides a foundational level of stereocontrol, the use of an external chiral catalyst or ligand is often essential to achieve high levels of enantioselectivity. Research in this area has led to the development of several classes of highly effective catalysts for allylboration reactions.

Chiral Diols and Phosphoric Acids: Chiral diols, particularly those based on the 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold, have emerged as powerful organocatalysts. nih.govnih.govresearchgate.net These catalysts operate by undergoing a transesterification reaction with the allylboronic acid ester to form a more reactive chiral boronate species in situ. Substituents at the 3,3'-positions of the BINOL ring have been shown to significantly enhance enantioselectivity. nih.gov Similarly, chiral phosphoric acids derived from BINOL, such as TRIP, can effectively catalyze these transformations, often providing excellent yields and enantiomeric excesses. researchgate.net

N-Heterocyclic Carbenes (NHCs): The combination of N-heterocyclic carbene ligands with copper has been developed for asymmetric allylboration reactions. These catalytic systems can promote the coupling of terminal alkynes, allylic bromides, and bis(pinacolato)diboron (B136004) to generate chiral borylated 1,4-dienes with high chemo-, stereo-, and enantioselectivity.

Other Novel Ligands: The search for new and improved catalysts is ongoing. Researchers have designed C2-symmetric chiral ligands like substituted 1,16-dihedroxytetraphenylenes (DHTP), which have been used as organocatalysts in the asymmetric allylboration of ketones, yielding tertiary alcohols with up to 99% enantiomeric excess (ee). researchgate.net These developments highlight a trend towards modular ligand design, where electronic and steric properties can be fine-tuned to suit specific substrates and reactions. nih.gov

Structure-Activity Relationships in Catalytic Systems

The outcome of an asymmetric allylboration reaction is highly sensitive to the structure of the substrate, the catalyst, and the specific reaction conditions employed. Understanding these structure-activity relationships (SAR) is crucial for reaction optimization and for predicting the stereochemical outcome.

Substrate Effects: The structure of the electrophile plays a significant role. In the allylboration of ketones, for example, enantioselectivity varies with the ketone's structure. Reactions with 3-butyn-2-one showed a 75% ee, while 2-butanone (B6335102) and acetophenone yielded lower enantiomeric excesses of 50% and 5%, respectively, under similar conditions. york.ac.uk For acyl imines, substitutions on the aromatic ring influence both reaction rates and selectivity; electron-withdrawing groups generally lead to faster reactions, while steric hindrance from ortho-substituents can dramatically decrease the enantiomeric ratio. nih.gov

Catalyst and Ligand Structure: Minor changes to the catalyst structure can have a profound impact. In BINOL-catalyzed reactions, the presence of bulky phenyl groups at the 3,3'-positions of the BINOL ligand ((S)-3,3′-Ph₂-BINOL) was found to be optimal, affording a 96:4 enantiomeric ratio, compared to a 68:32 er for the unsubstituted (S)-BINOL. nih.gov This demonstrates the importance of the catalyst's steric profile in creating a selective transition state.

Reaction Conditions: Temperature and solvent also exert significant influence. The enantioselectivity of allylboration with B-allyldiisopinocampheylborane increases dramatically when the temperature is lowered from 0 °C to -78 °C. york.ac.uk Solvent choice is also critical; polar, non-coordinating solvents like CH₂Cl₂ often give faster rates and higher selectivities in the allylboration of acyl imines compared to coordinating solvents like THF. nih.gov

The following tables provide specific research data illustrating these structure-activity relationships.

Table 1: Effect of Chiral BINOL-Derived Catalysts on Asymmetric Allylboration of an Acyl Imine This table illustrates the impact of catalyst structure on enantioselectivity. The reaction involves the allylboration of N-benzoyl imine using allyldiisopropoxyborane.

| Entry | Catalyst (15 mol%) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | (S)-BINOL | 76 | 68:32 |

| 2 | (S)-3,3'-(CF₃)₂-BINOL | 81 | 85:15 |

| 3 | (S)-3,3'-Br₂-BINOL | 89 | 95:5 |

| 4 | (S)-3,3'-Ph₂-BINOL | 94 | 96:4 |

| Data sourced from a study on the asymmetric allylboration of acyl imines catalyzed by chiral diols. nih.gov |

Table 2: Asymmetric Allylboration of Various Ketones This table demonstrates the effect of the ketone substrate's structure on the enantiomeric excess of the resulting homoallylic alcohol, using B-allyldiisopinocampheylborane as the chiral reagent.

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |

| 2-Butanone | 3-Methyl-5-hexen-3-ol | 71 | 50 |

| 3-Buten-2-one | 3-Methyl-1,5-hexadien-3-ol | 75 | 35 |

| 3-Butyn-2-one | 3-Methyl-5-hexen-1-yn-3-ol | 76 | 75 |

| Acetophenone | 3-Phenyl-5-hexen-3-ol | 70 | 5 |

| Data sourced from a study on asymmetric allylboration via chiral allyldialkylboranes. york.ac.uk |

Compound Information Table

The following table lists the chemical compounds mentioned in this article.

Stereochemical Outcomes and Enantioselectivity in Transformations

Origins of Stereoselectivity

The stereoselectivity observed in reactions involving (+)-allylboronic acid pinanediol ester is not a random outcome but a direct consequence of its well-defined three-dimensional structure and the mechanistic pathway it follows during the reaction.

The reaction between an allylboronic ester and an aldehyde, known as allylboration, proceeds through a highly organized, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model. In this model, the boron atom coordinates to the aldehyde's carbonyl oxygen, forming a cyclic pre-transition state assembly. The inherent steric bulk of the pinanediol auxiliary, derived from the rigid bicyclic pinane (B1207555) skeleton, dictates how the aldehyde and the allyl group orient themselves. researchgate.net This fixed geometry forces the substituents to adopt positions that minimize steric strain, leading to the preferential formation of one diastereomer over the other. The result is a high level of diastereoselectivity, yielding products with a predictable relative stereochemistry.

Enantioselectivity is induced because the reagent itself is chiral, originating from (+)-pinanediol. The chiral auxiliary creates a dissymmetric environment around the boron atom. During the allylboration reaction, the pinanediol group effectively shields one of the two faces of the allyl nucleophile. Consequently, the aldehyde can only approach from the less sterically hindered face. This facial bias, dictated by the specific enantiomer of the pinanediol used, directly translates into the formation of a product with a specific absolute stereochemistry. The aldehyde's substituent (R-group) typically orients itself in a pseudo-equatorial position within the chair transition state to avoid unfavorable steric interactions with the pinane framework, further locking in a single stereochemical pathway.

In this system, the pinanediol group functions as a chiral auxiliary. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct a stereoselective reaction. The pinanediol is covalently bonded to the boron atom, exerting powerful stereocontrol during the carbon-carbon bond-forming step, and can be cleaved from the product in a subsequent step if desired. The rigidity and significant steric presence of the pinane structure are crucial for its effectiveness in achieving high levels of asymmetric induction. researchgate.netacs.org Unlike many other asymmetric transformations, the allylboration with this compound does not typically require an external chiral catalyst, as the stereochemical information is embedded within the reagent itself.

Control of Relative and Absolute Stereochemistry

Chemists can precisely control the stereochemical outcome of the allylboration by selecting the appropriate starting materials. The absolute stereochemistry of the resulting homoallylic alcohol is directly determined by the choice of the pinanediol enantiomer.

Using This compound (derived from (+)-pinanediol) consistently yields one enantiomer of the alcohol product.

Conversely, using (-)-Allylboronic acid pinanediol ester (derived from (-)-pinanediol) will produce the opposite enantiomer.

This predictable and reliable control makes these reagents invaluable for the targeted synthesis of complex molecules like insect pheromones and other natural products where specific stereoisomers are required for biological activity. acs.org

Table 1: Stereochemical Control in Allylboration Press the button below to see the interactive table.

| Chiral Reagent | Reactant | Major Product Enantiomer | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | (R)-Homoallylic alcohol | >90% |

| (-)-Allylboronic acid pinanediol ester | Aldehyde (R-CHO) | (S)-Homoallylic alcohol | >90% |

Stereochemical Purity and Enantiomeric Excess Determination

The success of an enantioselective reaction is quantified by its stereochemical purity, most commonly expressed as enantiomeric excess (e.e.). Enantiomeric excess is a measure of the dominance of one enantiomer over the other in a mixture. masterorganicchemistry.com Several analytical techniques are routinely employed to determine the e.e. of the homoallylic alcohols produced from these reactions.

Common methods include:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can physically separate the two enantiomers, allowing for their direct quantification.

NMR Spectroscopy: The product can be derivatized with a chiral resolving agent, such as Mosher's acid, to convert the enantiomers into a mixture of diastereomers. These diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integration of these signals corresponds to the ratio of the enantiomers. masterorganicchemistry.com

These methods are essential for verifying the high fidelity of the stereochemical induction provided by the this compound.

Synthetic Utility and Applications in Complex Molecule Synthesis

Building Blocks for Chiral Homoallylic Alcohols

One of the most prominent applications of (+)-allylboronic acid pinanediol ester is in the allylboration of carbonyl compounds to produce chiral homoallylic alcohols. This reaction is a reliable and efficient method for establishing stereocenters. The chiral pinanediol moiety directs the approach of the aldehyde or ketone to the allyl group, resulting in a highly enantioselective addition. acs.org

The reaction proceeds through a Zimmerman-Traxler-type transition state, where the boron atom coordinates to the carbonyl oxygen. The steric bulk of the pinanediol group effectively shields one face of the allyl nucleophile, leading to the preferential formation of one enantiomer of the homoallylic alcohol product. The stereochemistry of the newly formed alcohol and the adjacent carbon bearing the vinyl group is controlled with high fidelity. acs.orgresearchgate.net This method has been demonstrated to achieve exceptional levels of chiral induction, often exceeding 99% selectivity. acs.org

The versatility of this method is showcased by its compatibility with a wide range of aldehydes, including aliphatic and aromatic substrates.

Table 1: Enantioselective Allylation of Aldehydes with this compound

| Aldehyde | Product Homoallylic Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | (R)-1-Phenyl-3-buten-1-ol | 85 | 96 |

| Isovaleraldehyde | (R)-5-Methyl-1-hexen-4-ol | 82 | 99 |

Data compiled from representative, illustrative examples in the field.

Formation of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in synthetic chemistry due to significant steric hindrance. bristol.ac.ukrsc.org this compound and its derivatives have emerged as powerful tools to address this challenge. Methodologies have been developed that utilize these chiral reagents in transition-metal-catalyzed allylic alkylation reactions to generate quaternary centers with high enantioselectivity. nih.govnih.gov

One advanced strategy involves the homologation of a tertiary boronic ester with a 1-chloro-allyllithium reagent. This process creates a new chiral allylboronic ester that already contains a quaternary center. Subsequent reaction of this intermediate with a suitable electrophile, or its use in vinylation reactions, allows for the synthesis of molecules bearing two adjacent stereocenters with excellent diastereocontrol. bristol.ac.uk This approach effectively transfers the chirality from the pinanediol auxiliary to the newly formed quaternary center. bristol.ac.uk For example, this methodology has been successfully applied to the synthesis of diarylalkyl compounds featuring highly congested bis(aryl)-substituted quaternary stereocenters. bristol.ac.uk

Synthesis of Bioactive Compounds and Natural Product Intermediates

The synthetic power of this compound is vividly demonstrated in its application to the total synthesis of complex, biologically active molecules. The ability to install chiral centers with predictable stereochemistry makes it an invaluable asset in constructing natural product intermediates and their analogues. acs.orgresearchgate.net

A notable example is its use in the synthesis of the natural product (+)-sporochol, a monoterpene-substituted phenol (B47542) known to have chemical defense properties. bristol.ac.uk The key step in this synthesis involves the creation of a chiral intermediate using the homologation/vinylation methodology of a chiral tertiary boronic ester derived from (+)-pinanediol. bristol.ac.uk Furthermore, the reagent has been employed in the synthesis of key intermediates for insect pheromones, where the precise stereochemistry is crucial for biological activity. acs.org

In medicinal chemistry, derivatives of this compound serve as crucial precursors for peptidyl boronic acids. researchgate.netnih.gov These compounds are designed as transition-state analogue inhibitors of serine proteases. The stereochemistry at the α-carbon, which is critical for potent and selective enzyme inhibition, is established using the Matteson homologation of a pinanediol boronic ester. nih.gov This approach has been instrumental in the development of novel therapeutic candidates, including antimicrobial agents. researchgate.net

Table 2: Applications in the Synthesis of Bioactive Molecules

| Target Molecule/Intermediate | Key Reagent/Intermediate | Synthetic Application | Reference |

|---|---|---|---|

| (+)-Sporochnol | Chiral tertiary boronic ester | Formation of contiguous stereocenters | bristol.ac.uk |

| Insect Pheromones | This compound | Asymmetric allylboration | acs.org |

Methodological Advancements in Pharmaceutical and Fine Chemical Synthesis

The unique reactivity and stereodirecting capabilities of this compound have driven significant methodological advancements in the pharmaceutical and fine chemical industries. Boron-containing compounds are increasingly recognized as important pharmacophores, and methods for their stereoselective synthesis are of paramount importance. researchgate.netnih.gov The use of (+)-pinanediol as a chiral auxiliary is a foundational strategy for producing enantiomerically pure boronic acid derivatives. nih.gov

The development of robust protocols using this reagent provides chemists with reliable access to complex chiral building blocks that were previously difficult to obtain. These building blocks are subsequently used in a variety of powerful transformations, including Suzuki-Miyaura cross-coupling reactions, to assemble the carbon skeleton of drug candidates. researchgate.netfrontierspecialtychemicals.com

The synthesis of peptidyl boronic acids as proteasome inhibitors represents a major area of drug discovery where these methods are applied. google.com The efficacy of these inhibitors is highly dependent on their stereochemistry, which can be precisely controlled through the use of pinanediol-based boronic ester intermediates. nih.gov The continued refinement of synthetic methods involving this compound and its derivatives is expanding the synthetic toolbox, enabling the more efficient and stereoselective production of valuable compounds for medicine and materials science. researchgate.net

Advanced Research Directions and Future Prospects

Development of Next-Generation Chiral Allylboronates

While (+)-allylboronic acid pinanediol ester has demonstrated immense utility, the quest for enhanced reactivity, selectivity, and broader substrate scope has spurred the development of next-generation chiral allylboronates. The pinane (B1207555) scaffold, derived from the chiral pool, has been instrumental, but researchers are exploring new chiral auxiliaries to overcome some of its limitations.

One promising avenue is the use of C2-symmetric chiral diols, which can offer a different steric and electronic environment around the boron center. For instance, BINOL-derived diols have been successfully employed as catalysts in the asymmetric allylboration of acyl imines, achieving high yields and enantioselectivities. researchgate.netnih.gov These catalysts function by exchanging with an achiral allylboronate, such as allyldiisopropoxyborane, to generate a highly reactive and stereoselective chiral allylborating agent in situ. researchgate.netnih.gov This strategy avoids the often-challenging synthesis of stoichiometric amounts of new chiral allylboronates.

Another approach involves the design of novel bidentate phosphine (B1218219) ligands for copper-catalyzed asymmetric syntheses of chiral allylboronates. acs.org These methods allow for the use of readily available starting materials and provide access to a diverse range of chiral allylboronates that may exhibit superior performance to the traditional pinanediol esters in certain applications. The development of new chiral auxiliaries is a continuous effort, with the goal of creating a toolbox of reagents that can be tailored to specific synthetic challenges. acs.org

Table 1: Comparison of Chiral Auxiliaries for Asymmetric Allylboration This table is interactive. You can sort and filter the data.

| Chiral Auxiliary | Reagent Type | Key Features | Representative Application |

| (+)-Pinanediol | Stoichiometric | Derived from chiral pool, well-established, good to excellent stereoselectivity. | Asymmetric allylboration of aldehydes. |

| BINOL-derivatives | Catalytic | High enantioselectivity, applicable to a broad range of substrates. researchgate.netnih.gov | Asymmetric allylboration of acyl imines. researchgate.netnih.gov |

| TADDOL-derivatives | Stoichiometric/Catalytic | High stereocontrol, tunable steric and electronic properties. | Asymmetric allylboration of ketones. |

| C2-Symmetric Diols | Stoichiometric/Catalytic | Can provide enhanced stereochemical control in specific cases. acs.org | Asymmetric allylboration reactions. acs.org |

Tandem and Cascade Reactions Involving this compound

A significant frontier in synthetic chemistry is the development of tandem and cascade reactions, which allow for the construction of complex molecular architectures in a single operation, thereby increasing efficiency and reducing waste. This compound is being explored as a key component in such processes.

One notable example is the palladium-catalyzed tandem borylation/allylboration reaction. researchgate.net In this sequence, an alkene is first converted to an allylboronate, which then participates in an in situ allylboration of an aldehyde or ketone. This approach streamlines the synthesis of homoallylic alcohols from simple alkene starting materials.

Furthermore, palladium-catalyzed carbocyclization-borylation cascade reactions have been developed to synthesize complex cyclic allylboronates. acs.org These reactions involve the formation of a carbon-carbon bond and a carbon-boron bond in a single catalytic cycle, leading to the rapid construction of intricate molecular frameworks. While these examples often utilize achiral allylboronates, the principles can be extended to chiral systems involving this compound to generate enantiomerically enriched cyclic products.

Photochemical and Electrochemical Activations

The use of light and electricity to drive chemical reactions offers unique opportunities for activating molecules in ways that are not possible with traditional thermal methods. While the application of photochemical and electrochemical techniques to this compound is still an emerging area, it holds considerable promise for future developments.

Electrochemical methods have been successfully employed for the preparation of pinacol (B44631) allylboronic esters from allylic halides. researchgate.net This approach provides a mild and environmentally friendly alternative to traditional synthetic routes. researchgate.net The direct electrochemical activation of the C-B bond in this compound for downstream reactions is a tantalizing prospect that could lead to novel transformations.

Photochemical activation, often in the context of photoredox catalysis, has the potential to unlock new reaction pathways for allylboronates. For instance, the generation of allyl radicals from allylboronates under photochemical conditions could enable a range of new carbon-carbon and carbon-heteroatom bond-forming reactions. While specific examples involving this compound are not yet prevalent in the literature, the broader field of photoredox catalysis suggests that this is a fertile ground for future research.

Green Chemistry Approaches to Allylboration

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using more environmentally benign reagents and solvents. nih.gov Allylboration reactions, including those with this compound, are being adapted to meet these criteria.

One significant development is the use of mechanochemistry, where mechanical force is used to initiate chemical reactions, often in the absence of a solvent. nih.gov This technique can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. nih.gov The application of mechanochemistry to the allylboration of aldehydes and ketones with allylboronates has been demonstrated, showcasing the potential for a more sustainable approach. nih.gov

The replacement of traditional organic solvents with water is another key aspect of green chemistry. While organoboron compounds are often sensitive to water, the development of water-tolerant catalytic systems for allylboration reactions is an active area of research. These approaches not only reduce the environmental impact of the reaction but can also lead to unique reactivity and selectivity profiles.

Table 2: Green Chemistry Metrics for Allylboration Strategies This table is interactive. You can sort and filter the data.

| Strategy | Solvent | Energy Input | Key Advantage |

| Conventional | Organic (e.g., THF, Toluene) | Thermal | Well-established, high yields. |

| Mechanochemical | Solvent-free or minimal solvent | Mechanical | Reduced waste, faster reactions. nih.gov |

| Aqueous | Water | Thermal/Catalytic | Environmentally benign, potential for unique reactivity. |

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov In the context of this compound, computational studies are being used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and guide the design of new and improved reagents and catalysts. nih.govresearchgate.net

DFT calculations can provide detailed insights into the transition state structures of allylboration reactions, allowing researchers to understand the origins of diastereoselectivity and enantioselectivity. nih.gov This knowledge is crucial for the rational design of next-generation chiral auxiliaries that can achieve even higher levels of stereocontrol. For example, computational studies have been used to investigate the role of Lewis acids in modifying the geometry of the transition state, leading to improved stereoselectivity. acs.org

Furthermore, computational screening can be used to identify promising new catalyst structures before they are synthesized in the laboratory, saving significant time and resources. nih.govbiorxiv.org By modeling the interaction of different chiral ligands with the allylboronate and the substrate, it is possible to predict which catalysts are most likely to be successful. This synergy between computational and experimental chemistry is expected to accelerate the development of more efficient and selective allylboration reactions in the future.

Q & A

Q. What are the common synthetic applications of (+)-allylboronic acid pinanediol ester in organic chemistry?

this compound is widely used in stereoselective allylboration reactions, Suzuki-Miyaura cross-couplings, and as a precursor for generating boronic acids in situ. Its chiral pinanediol backbone ensures high enantioselectivity in asymmetric syntheses, such as the formation of secondary alcohols via allylation of aldehydes . Additionally, it participates in Co-catalyzed hydrofunctionalization and radical addition reactions, offering versatility in constructing complex molecular frameworks .

Q. How should researchers handle this compound safely in the laboratory?

The compound is harmful if inhaled, ingested, or absorbed through the skin. Immediate measures include washing affected areas with water for ≥15 minutes and seeking medical attention if irritation persists. Use personal protective equipment (gloves, goggles) and work in a well-ventilated fume hood. Storage at 2–8°C in airtight containers is recommended to maintain stability .

Q. What are the stability considerations for this compound in aqueous solutions?

The ester hydrolyzes to its boronic acid form in aqueous buffers, as confirmed by LC-MS studies. Researchers must account for this pro-drug behavior in biological assays. Hydrolysis kinetics vary with pH and solvent composition; for example, in 40% aqueous acetonitrile, the trigonal ester form (Ktrig ≈ 2×10⁴ M⁻¹) dominates over the tetrahedral hydroxocomplex (Ktet ≈ 5×10³ M⁻¹) .

Advanced Questions

Q. How does the stereochemistry of pinanediol influence enantioselectivity in allylboration reactions?

The (1S,2S,3R,5S)-configuration of pinanediol induces chiral induction during allylboration, directing nucleophilic attack to form enantiomerically enriched products. For example, in aldehyde allylborations, the pinanediol ester’s rigid bicyclic structure enforces a specific transition state geometry, achieving >95% ee in some cases. Stereochemical integrity is maintained even during multi-step syntheses, as demonstrated in macrocyclic inhibitor preparations .

Q. What methodologies are effective in analyzing the hydrolysis kinetics of this compound under biological assay conditions?

Combine ¹H/¹¹B NMR and LC-MS to monitor ester-to-acid conversion in real-time. Potentiometric titrations can quantify pH-dependent equilibria between trigonal and tetrahedral boronate species. Control experiments (e.g., testing hydrolyzed pinanediol for bioactivity) are critical to confirm that observed effects arise from the boronic acid, not the diol byproduct .

Q. How can researchers optimize reaction conditions for cross-coupling reactions involving this compound and challenging electrophiles?

For recalcitrant electrophiles (e.g., 3-bromoindole), use Pd(0)/phosphine catalysts (e.g., Pd₂(dba)₃ with tricyclohexylphosphine) to enhance oxidative addition efficiency. Solvent polarity adjustments (e.g., THF vs. DMF) and elevated temperatures (60–80°C) improve yields. Pre-activation of the boronate via transmetalation with Cu(I) or Rh(I) intermediates can also boost reactivity .

Q. What strategies preserve the integrity of this compound during multi-step syntheses?

Protect the boronate from premature hydrolysis by using anhydrous solvents (e.g., CH₂Cl₂, toluene) and inert atmospheres. In peptide conjugations, employ coupling agents like PyBOP/DIPEA to minimize ester cleavage. Post-synthesis, regenerate the free boronic acid via acidolysis (HCl reflux) or enzymatic deprotection, as shown in bone-targeted proteasome inhibitor syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.